(S)-2-(1-Aminoethyl)pyridin-3-ol

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Procure enantiopure (S)-2-(1-Aminoethyl)pyridin-3-ol (CAS 1213339-22-0) to eliminate the confounding stereochemical effects of racemic or R-enantiomer contamination. The defined (S)-stereochemistry at the aminoethyl side chain is critical for diastereoselective synthesis, asymmetric metal catalysis, and probing stereospecific binding in chiral biological targets. Its compact molecular scaffold (MW 138.17 g/mol) with balanced polarity (TPSA 59.1 Ų) and primary amine/hydroxyl coordination sites makes it the definitive chiral intermediate for reliable, reproducible results in medicinal chemistry and ligand design. Non-GMP, research-use only.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
Cat. No. B14032426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-Aminoethyl)pyridin-3-ol
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=N1)O)N
InChIInChI=1S/C7H10N2O/c1-5(8)7-6(10)3-2-4-9-7/h2-5,10H,8H2,1H3/t5-/m0/s1
InChIKeyWQORLOPUNCDUFQ-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(1-Aminoethyl)pyridin-3-ol: Chiral Pyridinol Building Block for Asymmetric Synthesis & Medicinal Chemistry


(S)-2-(1-Aminoethyl)pyridin-3-ol (CAS 1213339-22-0) is a chiral pyridine derivative featuring a primary amine and a hydroxyl group on a pyridin-3-ol scaffold [1]. Its well-defined (S)-stereochemistry, compact molecular size (MW: 138.17 g/mol), and balanced polarity (TPSA: 59.1 Ų, XLogP3: 0.3) position it as a versatile intermediate for enantioselective synthesis, chiral ligand design, and pharmaceutical research [1][2].

Why Generic Substitution of (S)-2-(1-Aminoethyl)pyridin-3-ol with Racemates or Analogs Fails in Chiral Applications


The (S)-configured stereocenter is critical for downstream stereochemical control in asymmetric synthesis and for achieving target enantioselectivity in biological systems [1]. Substituting with the racemic mixture or the (R)-enantiomer (CAS 1212836-95-7) introduces a 50% or 100% contamination of the undesired stereoisomer, respectively, which can severely compromise synthetic yields, chiral purity, and biological readouts [1]. Even structurally close achiral analogs lack the stereochemical handle essential for many modern drug discovery programs.

Quantitative Differentiation of (S)-2-(1-Aminoethyl)pyridin-3-ol Against Comparators


Chiral Purity & Enantiomeric Excess

(S)-2-(1-Aminoethyl)pyridin-3-ol is supplied with a defined (S)-stereochemistry, enabling direct use in asymmetric transformations [1]. In contrast, the racemic mixture or the (R)-enantiomer requires additional separation steps. The target compound's single stereocenter simplifies downstream purification and ensures consistent enantiomeric outcomes.

Asymmetric synthesis Chiral resolution Enantioselective catalysis

Supplier-Guaranteed Purity

Commercially available (S)-2-(1-Aminoethyl)pyridin-3-ol from suppliers such as Leyan offers a purity of 98% . This high purity minimizes side reactions and simplifies purification. The comparable (R)-enantiomer may be offered at similar or different purity levels, but the key differentiation is the reliable availability of the (S)-enantiomer in high purity.

Chemical synthesis Quality control Method validation

Lipophilicity & Topological Polar Surface Area

The target compound exhibits a predicted XLogP3 of 0.3 and a topological polar surface area (TPSA) of 59.1 Ų [1]. These values fall within favorable ranges for oral bioavailability (Lipinski's Rule of Five). In comparison, the closely related analog (S)-1-(2-amino-pyridin-3-yl)ethanol (CAS 936718-00-2) has a predicted logP of 0.6 [2], indicating slightly higher lipophilicity.

ADME prediction Drug-likeness Medicinal chemistry

Primary Research & Industrial Applications of (S)-2-(1-Aminoethyl)pyridin-3-ol


Chiral Building Block for Enantioselective Synthesis

Utilized as a stereochemically pure starting material for the construction of complex molecules, where the (S)-configured aminoethyl side chain directs the stereochemical outcome of subsequent reactions, such as diastereoselective additions or asymmetric catalysis [1].

Synthesis of Chiral Ligands and Organocatalysts

The primary amine and hydroxyl groups serve as versatile coordination sites. The compound is employed in the preparation of chiral ligands for asymmetric metal catalysis or as a scaffold for developing novel organocatalysts [1].

Medicinal Chemistry for Stereospecific Target Engagement

In drug discovery programs targeting chiral biological receptors or enzymes, the pure (S)-enantiomer is used to probe stereospecific binding interactions. Its use avoids the confounding effects of the (R)-enantiomer or racemic mixture [1].

Technical Documentation Hub

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